

Application Notes: KRC-108 in Gastric Cancer Research

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Compound of Interest

Compound Name: KRC-108

Cat. No.: B15617541

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Introduction

Gastric cancer is a leading cause of cancer-related mortality worldwide, characterized by significant molecular heterogeneity. The receptor tyrosine kinase c-Met, and its ligand Hepatocyte Growth Factor (HGF), form a critical signaling pathway implicated in gastric cancer cell proliferation, survival, invasion, and metastasis.[1][2] Aberrant activation of the HGF/c-Met pathway, through gene amplification, protein overexpression, or mutations, is correlated with poor prognosis in gastric cancer patients, making it a compelling therapeutic target.[2]

KRC-108 is a potent, orally available small-molecule, multi-kinase inhibitor. It was identified as an inhibitor of c-Met and has demonstrated anti-tumor properties in vitro and in vivo.[3] **KRC-108** also shows potent inhibitory activity against other receptor tyrosine kinases, including RON, Flt3, and TrkA.[4][5] Notably, it exhibits stronger inhibition against oncogenic c-Met mutants (M1250T and Y1230D) than the wild-type protein.[4] These application notes provide a summary of **KRC-108**'s activity and detailed protocols for its use in gastric cancer research models.

Data Presentation

Kinase Inhibition Profile

KRC-108 has been evaluated for its inhibitory activity against a panel of kinases. The half-maximal inhibitory concentration (IC₅₀) values demonstrate potent activity against c-Met and other oncogenic kinases.

Target Kinase	IC ₅₀ (nM)
c-Met	80
Flt3	30
TrkA	43.3
Aurora A	590
ALK	780

Data sourced from in vitro kinase assays.[\[5\]](#)[\[6\]](#)

Anti-Proliferative Activity

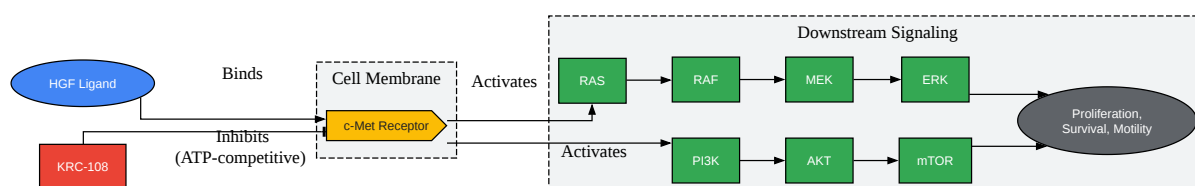
The anti-proliferative effects of **KRC-108** have been quantified across various cancer cell lines. The 50% growth inhibition (GI₅₀) values highlight its cytostatic capabilities.

Cell Line	Cancer Type	GI ₅₀ Value
MKN-45	Gastric Cancer	Not explicitly stated, but sensitive
MKN-R	KRC-108 Resistant Gastric Cancer	Significantly higher than parental MKN-45
KM12C	Colon Cancer	220 nM
Various	Various	0.01 - 4.22 μ M

Data sourced from cell viability assays.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Mechanism of Action & Signaling Pathway

KRC-108 functions as an ATP-competitive inhibitor of the c-Met kinase domain. Binding of HGF to c-Met normally induces receptor dimerization and autophosphorylation of key tyrosine residues (Y1230, Y1234, Y1235), creating docking sites for downstream signaling molecules. [9] This activation triggers multiple pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and motility. [10] **KRC-108** blocks the initial autophosphorylation step, thereby abrogating these downstream signals.



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KRC-108 inhibits the HGF/c-Met signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (GI50 Determination)

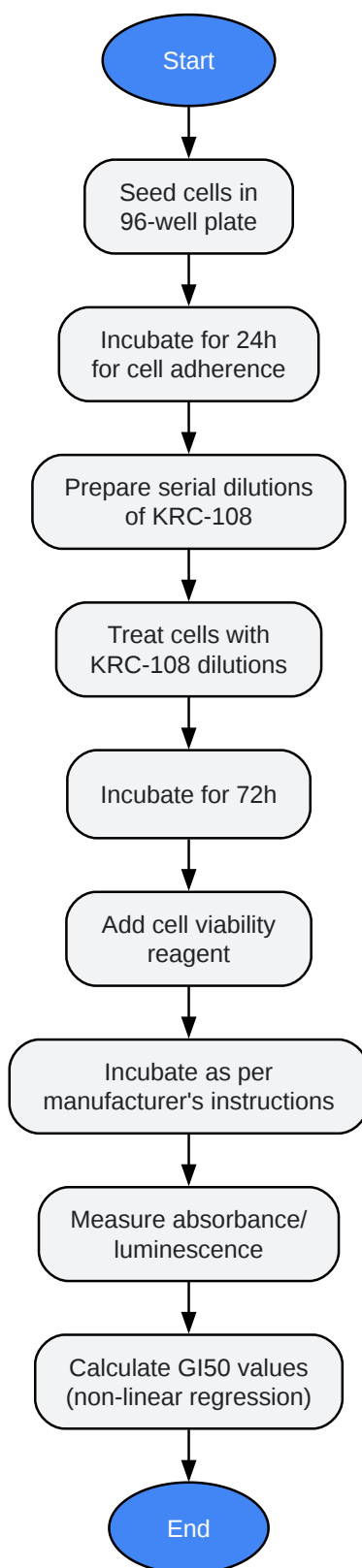
This protocol determines the concentration of **KRC-108** required to inhibit the growth of gastric cancer cells by 50%. The MKN-45 cell line, which has high c-Met expression, is a suitable model. [3]

Materials:

- Gastric cancer cell lines (e.g., MKN-45)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- **KRC-108** (stock solution in DMSO)

- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
- Plate reader

Workflow:



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Workflow for determining the GI50 of **KRC-108**.

Procedure:

- Cell Seeding: Seed MKN-45 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Drug Preparation: Prepare a 2X serial dilution series of **KRC-108** in complete medium from a concentrated stock. Include a vehicle control (DMSO) at the same final concentration as the highest **KRC-108** dose.
- Treatment: Remove the medium from the wells and add 100 μ L of the **KRC-108** dilutions or vehicle control.
- Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[\[3\]](#)
- Viability Assay: Add 10 μ L of a tetrazolium-based viability reagent (e.g., EZ-CYTOX) to each well and incubate for 1-4 hours.[\[3\]](#)
- Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
- Analysis: Normalize the data to the vehicle-treated control cells. Calculate the GI₅₀ value by fitting the dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism).

Protocol 2: Western Blot for c-Met Phosphorylation

This protocol is used to assess the inhibitory effect of **KRC-108** on c-Met activation in gastric cancer cells.

Materials:

- MKN-45 cells
- **KRC-108**
- Recombinant HGF (optional, for stimulation)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- BCA protein assay kit
- SDS-PAGE gels, transfer system, and PVDF membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti- β -actin
- HRP-conjugated secondary antibody
- ECL substrate and imaging system

Procedure:

- **Cell Culture and Treatment:** Culture MKN-45 cells to 70-80% confluency. Treat cells with various concentrations of **KRC-108** for a specified time (e.g., 2-24 hours). If desired, stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting.
- **Lysate Preparation:** Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- **Protein Quantification:** Determine the protein concentration of the supernatant using a BCA assay.
- **SDS-PAGE and Transfer:** Normalize protein amounts, add Laemmli buffer, and boil samples for 5 minutes. Separate 20-30 μ g of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibody (e.g., anti-phospho-c-Met, 1:1000 dilution) overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Wash again and apply ECL substrate.
- **Imaging:** Capture the chemiluminescent signal using a digital imaging system.

- Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed for total c-Met and a loading control like β -actin.

Protocol 3: In Vivo Gastric Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous MKN-45 xenograft model to evaluate the in vivo efficacy of **KRC-108**.

Materials:

- MKN-45 cells
- 6-8 week old female athymic BALB/c nude or NOD/SCID mice
- Matrigel (optional)
- **KRC-108** formulation for oral gavage
- Vehicle control
- Calipers

Procedure:

- Cell Preparation: Harvest exponentially growing MKN-45 cells and resuspend them in sterile PBS or medium, optionally mixed 1:1 with Matrigel, to a final concentration of 1×10^7 cells/mL.
- Tumor Implantation: Subcutaneously inject 100 μ L of the cell suspension (1 million cells) into the flank of each mouse.[\[11\]](#)
- Tumor Growth Monitoring: Monitor mice daily. Measure tumor volume with calipers 2-3 times per week using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Randomization and Treatment: When tumors reach an average volume of 100-200 mm^3 , randomize the mice into treatment and vehicle control groups.[\[11\]](#)

- Drug Administration: Administer **KRC-108** (e.g., daily by oral gavage) according to the planned dosing schedule. The control group receives the vehicle on the same schedule.
- Efficacy Evaluation: Continue to monitor tumor volumes and body weights throughout the study.
- Endpoint: At the end of the study (e.g., based on tumor volume limits or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics via Western blot or immunohistochemistry).

Resistance Mechanisms

Studies have shown that resistance to **KRC-108** can develop in gastric cancer cells. In MKN-45 cells, acquired resistance was associated with the overexpression and increased phosphorylation of c-Met, suggesting that the cells overcome inhibition by increasing the amount of the target protein.[3] Interestingly, these resistant cells underwent a morphological change from a rounded to an epithelial-like phenotype, which was linked to increased expression of E-cadherin and its interaction with c-Met.[3][12] This highlights a potential biomarker and resistance mechanism to consider during therapeutic development.

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